molecular formula C21H28N4O3 B2937792 1-(3,4-Dimethoxybenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea CAS No. 2034587-60-3

1-(3,4-Dimethoxybenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2937792
CAS No.: 2034587-60-3
M. Wt: 384.48
InChI Key: OJUMMEZFJUQUON-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 3,4-dimethoxybenzyl group and a pyridin-4-yl-piperidinylmethyl moiety. The dimethoxybenzyl group is a common pharmacophore in medicinal chemistry, often associated with enhanced bioavailability and receptor binding due to its electron-donating methoxy substituents .

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c1-27-19-4-3-17(13-20(19)28-2)15-24-21(26)23-14-16-7-11-25(12-8-16)18-5-9-22-10-6-18/h3-6,9-10,13,16H,7-8,11-12,14-15H2,1-2H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUMMEZFJUQUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC2CCN(CC2)C3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a urea linkage, which is significant for its biological activity. The structural formula can be represented as follows:

C19H24N4O3\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_3

This structure includes:

  • A 3,4-dimethoxybenzyl moiety.
  • A pyridin-4-yl group attached to a piperidin-4-yl side chain.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Urea derivatives have been shown to exhibit diverse pharmacological effects, often mediated through:

  • Inhibition of specific enzymes , such as those involved in cancer cell proliferation.
  • Modulation of neurotransmitter systems , which may affect mood and cognitive functions.

Anticancer Activity

Recent studies have demonstrated that urea derivatives can exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
1-(3,4-Dimethoxybenzyl)-3-(urea derivative)MCF-7 (Breast Cancer)5.2
1-(3,4-Dimethoxybenzyl)-3-(urea derivative)A549 (Lung Cancer)8.7

These results suggest that the compound has a potent inhibitory effect on cancer cell growth.

Antimicrobial Activity

Another area of investigation is the antimicrobial activity of this compound. Preliminary data indicate that it may possess activity against certain bacterial strains, potentially offering a new avenue for antibiotic development.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Case Study 1: Antimalarial Activity

A study focused on the antimalarial properties of urea derivatives similar to the compound has shown promising results against Plasmodium falciparum. The derivative displayed an IC50 value of 0.09 µM with a selectivity index (SI) indicating low toxicity to mammalian cells.

Case Study 2: Neuropharmacological Effects

Research into the neuropharmacological effects revealed that the compound could influence serotonin and dopamine pathways, suggesting potential applications in treating mood disorders. Animal models showed significant improvement in depressive-like behaviors when administered with the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Scaffold Variations

The compound shares structural similarities with other urea-based derivatives, but key differences in substituents lead to distinct physicochemical and biological properties:

Table 1: Structural Comparison of Urea Derivatives
Compound Name Substituent on Benzyl Group Heterocyclic Moiety Molecular Formula Molecular Weight Notable Features
Target Compound 3,4-Dimethoxybenzyl Pyridin-4-yl-piperidine C₂₁H₂₆N₄O₃ 382.47 High polarity due to methoxy groups; potential CNS penetration
1-(3,4-Dichlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea 3,4-Dichlorophenyl Pyrazin-2-yl-piperidine C₁₇H₁₉Cl₂N₅O 380.3 Chlorine substituents enhance lipophilicity; pyrazine may alter receptor selectivity
1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea 3,4-Dimethoxybenzyl Thiophen-3-yl-pyridine C₂₀H₂₁N₃O₃S 383.5 Thiophene introduces sulfur-based interactions; lower logP vs. pyridine analogues

Key Observations :

  • Electron-rich substituents (e.g., methoxy groups) improve solubility but may reduce membrane permeability compared to halogenated analogues (e.g., dichlorophenyl) .
  • The pyridine vs. Pyrazine’s nitrogen-rich structure may enhance binding to kinases or GPCRs .
Antimicrobial Activity

The target compound’s piperidine-pyridine scaffold resembles DMPI (3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole), a synergist of carbapenems against methicillin-resistant S. aureus (MRSA) . However, DMPI’s indole core and methylphenyl group confer broader-spectrum activity, whereas the target compound’s urea linker may limit its antimicrobial efficacy .

Receptor Modulation

In PPAR (Peroxisome Proliferator-Activated Receptor) ligand design, analogues like 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-4-{[4-(2-methoxyphenyl)piperidin-1-yl]methyl}isoquinoline demonstrate that dimethoxybenzyl groups enhance PPARγ binding . The target compound’s urea linker, however, may shift selectivity toward non-PPAR targets, such as serotonin or dopamine receptors, due to its flexible alkyl chain .

Table 2: Patent Activity of Related Compounds (2023)
Compound Class Core Structure Substituents Therapeutic Indication Reference
Pyrido[1,2-a]pyrimidin-4-one 4H-pyrido[1,2-a]pyrimidin-4-one 2-(3,4-dimethoxyphenyl), 7-(piperidin-4-yl) Oncology, inflammation
Pyrazino[1,2-a]pyrimidin-4-one 4H-pyrazino[1,2-a]pyrimidin-4-one 2-(2-methylimidazo[1,2-a]pyridin-6-yl) Metabolic disorders

Key Observations :

  • The 7-(piperidin-4-yl) substitution in pyrido-pyrimidinones is associated with kinase inhibition (e.g., EGFR, PI3K) .
  • Dimethoxybenzyl derivatives are prioritized in inflammation-related patents, likely due to their anti-oxidant and anti-inflammatory properties .

Q & A

Q. What experimental strategies are recommended to optimize the synthesis yield of this urea derivative?

To improve synthesis efficiency, employ Design of Experiments (DoE) principles to systematically vary reaction parameters (e.g., temperature, stoichiometry, solvent polarity). Reductive amination protocols, as demonstrated in piperidine-urea derivatives, can be adapted using sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) with triethylamine as a base . Flow chemistry methods (e.g., continuous-flow reactors) may enhance reproducibility and reduce side reactions, as shown in analogous diazomethane syntheses . Purification via gradient flash chromatography (e.g., 0–15% MeOH in ethyl acetate) ensures high-purity isolation .

Q. Which characterization techniques are most effective for confirming the structural integrity of this compound?

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify aromatic substituents, piperidine/benzyl protons, and urea NH signals. For example, NH protons typically resonate at δ 11.33 ppm in DMSO-d6 .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ ion at m/z 551.2887) .
  • FT-IR : Identify urea carbonyl stretches (~1640–1680 cm1 ^{-1}) and methoxy C-O bonds (~1250 cm1 ^{-1}) .

Q. How can researchers address poor aqueous solubility during pharmacological testing?

Formulation strategies include:

  • Buffered Solutions : Use ammonium acetate (pH 6.5) or phosphate-buffered saline (PBS) for in vitro assays .
  • Co-solvents : Ethanol or PEG-400 (<5% v/v) can enhance solubility without cytotoxicity .
  • Nanoparticle Encapsulation : Lipid-based carriers improve bioavailability for in vivo studies .

Advanced Research Questions

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Dose-Response Validation : Replicate assays using standardized protocols (e.g., 72-hour cell viability assays vs. 28-day rodent studies) .
  • Metabolite Profiling : Use LC-MS to identify active/inactive metabolites that may explain discrepancies .
  • Target Engagement Studies : Confirm binding to intended targets (e.g., kinase inhibition) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies?

  • Scaffold Diversification : Synthesize analogs by modifying the pyridinyl-piperidine moiety (e.g., fluorination at the benzyl group) or urea substituents .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like kinases or GPCRs .
  • Pharmacophore Mapping : Compare bioactivity data across analogs to identify critical functional groups (e.g., methoxy vs. chloro substituents) .

Q. How can stability under physiological conditions be systematically assessed?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13) to identify degradation pathways .
  • LC-MS Stability Assays : Monitor parent compound depletion and degradation product formation over 24–72 hours in simulated gastric fluid (SGF) or plasma .

Q. What in vivo models are appropriate for evaluating pharmacokinetic properties?

  • Rodent Models : Use Sprague-Dawley rats for bioavailability studies (oral vs. IV administration) with serial blood sampling .
  • Tissue Distribution : Radiolabel the compound (e.g., 14C^{14}C-isotope) to track accumulation in target organs .
  • CYP450 Inhibition : Assess metabolic stability using human liver microsomes (HLMs) and CYP isoform-specific inhibitors .

Q. How can analytical methods be validated for quality control in multi-institutional studies?

  • HPLC/LC-MS Validation : Establish linearity (R2^2 > 0.99), precision (%RSD < 2%), and recovery rates (95–105%) per ICH Q2(R1) guidelines .
  • Cross-Lab Calibration : Share reference standards and chromatograms (e.g., retention time ±0.2 min) to ensure inter-lab consistency .

Q. What experimental approaches are used to investigate metabolic stability?

  • In Vitro Models : Incubate the compound with HLMs or hepatocytes, and quantify parent compound depletion via LC-MS .
  • Reactive Metabolite Screening : Trapping studies with glutathione (GSH) or potassium cyanide (KCN) identify electrophilic intermediates .

Q. How can data reproducibility challenges be mitigated in multi-step syntheses?

  • Detailed Protocols : Document reaction parameters (e.g., cooling rate during crystallization) and purification thresholds (e.g., >95% purity by HPLC) .
  • Batch-to-Batch Analysis : Use statistical tools (e.g., ANOVA) to compare yields and purity across ≥3 independent syntheses .

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